(2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate

Overview

Description

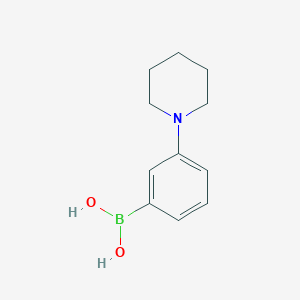

“(2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C10H15FN2O2 . It is typically available in stock for purchase .

Synthesis Analysis

The synthesis of “(2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate” involves several steps. In one method, the reaction was carried out with triethylamine and trifluoroacetic anhydride in tetrahydrofuran at 0℃ for 1 hour . The reaction was quenched with water and extracted with chloroform. The combined organic extracts were washed with water, brine, and dried. The solvent was then evaporated under reduced pressure to yield the product .

Molecular Structure Analysis

The molecular structure of “(2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate” is represented by the SMILES string CC(C)(C)OC(=O)N1CC@@HC[C@H]1C#N . The molecular weight of the compound is 214.24 g/mol .

Chemical Reactions Analysis

The chemical reactions involving “(2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate” are complex and involve multiple steps. For instance, one synthesis method involves the use of diethylamino-sulfur trifluoride in dichloromethane at -30 - 20℃ under an inert atmosphere .

Physical And Chemical Properties Analysis

The compound has a number of physical and chemical properties. It has a high GI absorption, is not a P-gp substrate, and is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The Log Kp (skin permeation) is -7.28 cm/s . The compound is very soluble, with a solubility of 12.2 mg/ml .

Scientific Research Applications

Synthetic Applications in Medicinal Chemistry :

- N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, synthesized from (2S,4R)-4-hydroxyproline, are significant in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. These fluorides can be converted into various intermediates like 4-fluoropyrrolidine-2-carboxamides and -carbonitriles, useful for medicinal applications (Singh & Umemoto, 2011).

Enhancement of Peptide Structures in Probes and Medicinal Chemistry :

- (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, synthesized in various forms (Fmoc-, Boc-, and free amino acids), shows distinct conformational preferences that are useful in probes and medicinal chemistry. They have been incorporated into peptides for sensitive detection by 19F NMR (Tressler & Zondlo, 2014).

Use in Dynamic Kinetic Resolution :

- The compound has been used as a chiral auxiliary in dynamic kinetic resolutions for stereoselective synthesis. This includes the preparation of chiral α-alkyl succinic acid derivatives and β-amino acid derivatives, important for synthesizing biologically active compounds (Kubo et al., 1997).

Synthesis of Complex Molecular Structures :

- It has been employed in the synthesis of complex molecular structures like tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate (Bbdmoic), used as a chiral auxiliary and in dipeptide synthesis (Studer, Hintermann, & Seebach, 1995).

Applications in Radiochemistry :

- In radiochemistry, derivatives of this compound have been used in the synthesis of radiolabeled inhibitors for imaging monocarboxylate transporters in cancers, aiding in the assessment of chemotherapy and radiosensitization effects (Sadeghzadeh et al., 2019).

Safety and Hazards

properties

IUPAC Name |

tert-butyl (2S,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15FN2O2/c1-10(2,3)15-9(14)13-6-7(11)4-8(13)5-12/h7-8H,4,6H2,1-3H3/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAKRZINKSNCLEV-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594009 | |

| Record name | tert-Butyl (2S,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate | |

CAS RN |

426844-76-0 | |

| Record name | tert-Butyl (2S,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine](/img/structure/B1319970.png)

![N-(4-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide](/img/structure/B1319972.png)

![1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde](/img/structure/B1319988.png)